molecular formula C10H12O4 B13412684 3,4-Diethyloxy phenylacetic acid

3,4-Diethyloxy phenylacetic acid

Cat. No.: B13412684
M. Wt: 196.20 g/mol
InChI Key: MXCWTMGQSIRUCM-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Derivatives in Chemical Research

Phenylacetic acid and its derivatives are prevalent in both natural and synthetic chemistry. In nature, they can be found as metabolites and signaling molecules in plants and microorganisms. In the laboratory, the phenylacetic acid framework is a key building block for the synthesis of more complex molecules. The reactivity of the carboxylic acid group, combined with the diverse chemistry of the aromatic ring, allows for a multitude of chemical transformations. These derivatives are instrumental in the development of pharmaceuticals, agrochemicals, and materials science.

Contextualization of 3,4-Diethoxyphenylacetic Acid within the Phenylacetic Acid Family

Within the broad family of phenylacetic acids, 3,4-Diethoxyphenylacetic acid is distinguished by the presence of two ethoxy groups at the 3 and 4 positions of the phenyl ring. This substitution pattern places it in the category of alkoxy-substituted phenylacetic acids. Its formal name is 2-(3,4-diethoxyphenyl)acetic acid, and it is also known by synonyms such as 3,4-diethoxybenzeneacetic acid. The presence of the ethoxy groups significantly influences the compound's physicochemical properties, such as its solubility and reactivity, compared to the parent phenylacetic acid or its monomethoxy counterparts. chemimpex.com

Research Significance of Alkoxy-Substituted Phenylacetic Acids

The introduction of alkoxy groups onto the phenylacetic acid backbone is a common strategy in medicinal chemistry to modulate a molecule's biological activity. Alkoxy groups can enhance a compound's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these groups can influence the binding affinity of a molecule to its biological target through electronic and steric effects. Research has shown that polyalkoxy-substituted flavonoids, which share a substituted phenyl feature, are a promising class of compounds for further investigation. researchgate.net The strategic placement of alkoxy groups, as seen in 3,4-diethoxyphenylacetic acid, is a key aspect of rational drug design and the development of new bioactive molecules.

Physicochemical Properties

The characteristics of 3,4-Diethoxyphenylacetic acid and related compounds are detailed below.

Property3,4-Diethoxyphenylacetic acid3,4-Dimethoxyphenylacetic acid3,4-Dihydroxyphenylacetic acid
Molecular Formula C₁₂H₁₆O₄ chemimpex.comC₁₀H₁₂O₄ researchgate.netC₈H₈O₄ nih.gov
Molecular Weight 224.25 g/mol chemimpex.com196.18 g/mol 168.15 g/mol nih.gov
Melting Point 75-85 °C chemimpex.com98-100 °C128.5 °C nih.gov
Appearance Light yellow to yellow powder chemimpex.comWhite to off-white crystalline powderOff-white powder nih.gov
CAS Number 38464-04-9 chemimpex.com93-40-3102-32-9 nih.gov

Synthesis and Reactivity

The synthesis of 3,4-Diethoxyphenylacetic acid is a critical process for its application in further chemical synthesis. One documented method involves the use of 1,2-diethoxybenzene (B166437) as a starting material. patent9.com A novel preparation method for this compound, highlighted in a Chinese patent, underscores its importance as an intermediate. google.com

The reactivity of 3,4-Diethoxyphenylacetic acid is centered around its carboxylic acid functional group, which can undergo esterification, amidation, and reduction. The diethoxy-substituted phenyl ring can also participate in electrophilic aromatic substitution reactions, although the conditions must be carefully controlled to avoid cleavage of the ether linkages.

Applications in Scientific Research

The primary research application of 3,4-Diethoxyphenylacetic acid is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A notable example of its application is in the synthesis of Drotaverine hydrochloride, a smooth muscle antispasmodic drug. cphi-online.comguidechem.com In this multi-step synthesis, 3,4-diethoxyphenylacetic acid is condensed with 3,4-diethoxyphenylethylamine to form an amide, which is then cyclized to produce the final active pharmaceutical ingredient. guidechem.com This underscores the compound's value as a building block in the creation of medicinally important compounds.

Beyond pharmaceuticals, it is also explored in the agrochemical sector as a potential component in the development of new crop protection agents. chemimpex.com Its structural features may impart desirable biological activity for such applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-[3,4-bis(hydroxymethyl)phenyl]acetic acid

InChI

InChI=1S/C10H12O4/c11-5-8-2-1-7(4-10(13)14)3-9(8)6-12/h1-3,11-12H,4-6H2,(H,13,14)

InChI Key

MXCWTMGQSIRUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)CO)CO

Origin of Product

United States

Synthetic Methodologies for 3,4 Diethyloxy Phenylacetic Acid and Analogues

Classical Approaches to Phenylacetic Acid Synthesis

The generation of the phenylacetic acid scaffold is a fundamental step in the synthesis of its derivatives. Two common historical methods include the hydrolysis of benzyl (B1604629) cyanide and the modification of existing aromatic precursors.

Hydrolysis of Benzyl Cyanide Derivatives

A well-established and standard method for preparing phenylacetic acid involves the hydrolysis of benzyl cyanide. orgsyn.orgscribd.comsciencemadness.org This reaction can be carried out using either acidic or alkaline conditions, though acid hydrolysis is often reported to proceed more smoothly. orgsyn.orgscribd.com Typically, benzyl cyanide is heated with a mineral acid, such as sulfuric or hydrochloric acid, to yield phenylacetic acid. orgsyn.orgaecenar.com The reaction can be vigorous, and careful control of reaction conditions, such as acid concentration and temperature, is necessary. orgsyn.orgscribd.com For instance, one procedure specifies heating benzyl cyanide with a mixture of water, sulfuric acid, and glacial acetic acid. orgsyn.org Another approach involves the dropwise addition of hydrochloric acid to benzyl cyanide, followed by heating. aecenar.com

Table 1: Conditions for Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

ReagentsConditionsReference
Benzyl cyanide, Sulfuric acid, WaterHeated under reflux with stirring for three hours. orgsyn.org
Benzyl cyanide, Hydrochloric acidHeated to 95°C for 1-5 hours. aecenar.com
Benzyl cyanide, Sulfuric acid, Water, Acetic acidNot specified. orgsyn.org

Modification of Substituted Aromatic Precursors

Another classical strategy involves the modification of pre-existing substituted aromatic compounds. This can include a variety of transformations to introduce the acetic acid moiety onto the benzene (B151609) ring. One such method is the Wolff rearrangement, where an α-diazo ketone is converted into a ketene, which can then be hydrolyzed to form a carboxylic acid. wikipedia.org For example, diazoacetophenone (B1606541) can be treated with silver (I) oxide and water to produce phenylacetic acid. wikipedia.org The Arndt-Eistert reaction provides a pathway to homologate a carboxylic acid, which involves converting a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement to yield the one-carbon extended phenylacetic acid. wikipedia.org

Advanced Synthetic Pathways for Diethoxy Substitution

The introduction of the two ethoxy groups at the 3 and 4 positions of the phenyl ring requires more specialized synthetic methods. These often involve etherification reactions and strategies for forming carbon-carbon bonds.

Etherification Reactions for Alkoxy Group Introduction

The synthesis of the 3,4-diethoxybenzene core typically starts from a catechol (1,2-dihydroxybenzene) precursor. chemicalbook.comgoogle.com Etherification is the key step to introduce the ethyl groups. This can be achieved by reacting catechol with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, in the presence of a base. chemicalbook.com For instance, 1,2-diethoxybenzene (B166437) can be synthesized from catechol and iodoethane. chemicalbook.com Another method involves the reaction of catechol with methyl chloride in the presence of a strong base like sodium hydroxide (B78521) or sodium ethylate in an autoclave. google.com While this example uses methyl chloride, the principle can be extended to ethylating agents. The trans-etherification of catechol-type benzylic ethers with diols has also been reported as a route to new sterically hindered bis-catechols. researchgate.net

A method for the methylenation of catechols, which forms a methylenedioxy bridge, involves reacting the catechol with methylene (B1212753) chloride in the presence of a strong base. google.com While this produces a different functional group, the underlying principle of activating the hydroxyl groups for reaction is similar to etherification.

Strategies for Aryl C-C Bond Formation in Phenylacetic Acid Scaffolds

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, which are essential for constructing the phenylacetic acid framework on a pre-functionalized aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are prominent in this area. inventivapharma.com These reactions can couple an aryl halide or triflate with a suitable partner to form the desired C-C bond. For instance, a strategy using a Suzuki coupling reaction has been considered for the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com

Furthermore, direct C-H bond activation has emerged as a powerful technique for aryl C-C bond formation. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides. Catalytic systems, often involving palladium, can directly functionalize a C-H bond on the aromatic ring. nih.gov While specific examples for 3,4-diethoxyphenylacetic acid are not detailed, the general methodology is applicable.

Multi-step Synthesis Routes from Aromatic Precursors

The synthesis of complex phenylacetic acid derivatives often necessitates multi-step reaction sequences. mdpi.comdoaj.org These routes allow for the careful and sequential introduction of various functional groups onto the aromatic ring. For example, a multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid starts with 2,6-dibromo-4-methylaniline. mdpi.comdoaj.org The synthesis involves constructing the basic aromatic structure through reactions like diazotization and Suzuki-Miyaura coupling, followed by functionalization to introduce the acetic acid side chain. mdpi.com

A general process for preparing substituted phenylacetic acid derivatives involves the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds in the presence of a Lewis acid or mineral acid. google.com This approach highlights the modularity of multi-step syntheses, where different substituted aromatics can be used to generate a variety of phenylacetic acid derivatives.

Catalytic Methods in Phenylacetic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of phenylacetic acid and its derivatives, offering routes that are often more efficient and environmentally benign than stoichiometric methods. Both transition metal and Lewis acid catalysis have been extensively explored for these transformations.

Transition Metal Catalysis in Arylation Processes

Transition metal-catalyzed reactions, particularly those involving palladium and ruthenium, are powerful tools for constructing the carbon-carbon bonds essential for phenylacetic acid frameworks. These methods often involve the direct functionalization of C-H bonds, a strategy that enhances atom economy.

Palladium-catalyzed C-H activation has emerged as a prominent method for the arylation of phenylacetic acids. nih.govacs.org For instance, the use of a transient mediator like 2-carbomethoxynorbornene can facilitate the meta-C-H arylation of free phenylacetic acid. nih.gov This process is often dependent on specifically designed ligands, such as mono-protected 3-amino-2-hydroxypyridine (B57635) types, which are crucial for the reaction's success. nih.gov Research has demonstrated that a variety of phenylacetic acids can react with aryl iodides to produce meta-arylated products in high yields. nih.gov

Furthermore, palladium(II)-catalyzed olefination of diphenylacetic acid substrates has been achieved with high enantioselectivity using mono-protected chiral amino acid ligands. nih.gov This highlights the potential for asymmetric synthesis in this class of reactions. The choice of ligand is critical; for example, mono-protected α-amino acids have been shown to be effective chiral ligands for these transformations. nih.gov

Ruthenium catalysis also offers a viable pathway for C-H arylation. nih.gov Notably, the ruthenium-catalyzed C-H arylation of arenes with haloarenes can be achieved, a process that surprisingly requires a benzoic acid co-catalyst in the absence of directing groups. nih.gov Mechanistic studies suggest that the catalytic cycle involves a well-defined η(6)-arene-ligand-free Ru(II) catalyst. nih.gov

The carbonylation of benzyl halides presents another transition metal-catalyzed route to phenylacetic acids. google.comresearchgate.net For example, 2,4-dichlorophenylacetic acid can be synthesized in high yield from 2,4-dichlorobenzyl chloride using a palladium catalyst in a phase-transfer catalysis system. researchgate.net Similarly, cobalt carbonyl complexes can catalyze the carbonylation of benzyl halides in a diphase system to produce alkaline salts of phenylacetic acid. google.com

Below is a table summarizing various transition metal-catalyzed reactions for the synthesis of phenylacetic acid derivatives.

Catalyst SystemReactantsProductYieldReference
Pd(OAc)₂, NBE-CO₂Me, LigandPhenylacetic acid, Aryl iodidemeta-Arylated phenylacetic acidHigh nih.gov
Pd(II), Boc-L-isoleucineα,α-Diphenylacetic acid, OlefinOlefinated diphenylacetic acid73% nih.gov
Ru catalyst, Benzoic acidArene, HaloareneArylated arene- nih.gov
Pd(PPh₃)₂Cl₂, TEAC2,4-Dichlorobenzyl chloride, CO2,4-Dichlorophenylacetic acid95% researchgate.net
Na[Co(CO)₄]Benzyl halide, COAlkaline salt of phenylacetic acid- google.com

Lewis Acid Catalysis in Derivatization

Lewis acids are instrumental in promoting various chemical transformations, including the derivatization of carboxylic acids. youtube.com They function by activating electrophiles, thereby facilitating nucleophilic attack. youtube.comnih.gov In the context of phenylacetic acid synthesis, Lewis acids can be employed in several key steps.

One significant application is in the esterification of carboxylic acids. For instance, Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂) have been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates. organic-chemistry.org This method is notable for its mild reaction conditions (room temperature) and the use of only a catalytic amount of the Lewis acid (as little as 1 mol%). organic-chemistry.org The process is compatible with a wide array of functional groups. organic-chemistry.org

Lewis acids also play a role in controlling regioselectivity. In the oxidative functionalization of catechol derivatives, the presence or absence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) can direct the position of nucleophilic addition to an ortho-benzoquinone intermediate. jst.go.jp This control is crucial for synthesizing specifically substituted precursors to compounds like 3,4-diethyloxy phenylacetic acid.

Furthermore, Lewis acid catalysis is pivotal in ene cyclization reactions, which can be used to construct complex cyclic structures. For example, the cyclization of 4-aza-1,7-dienes can be catalyzed by Lewis acids like MeAlCl₂ to produce substituted piperidines with high diastereoselectivity. nih.gov While not a direct synthesis of phenylacetic acid, this demonstrates the power of Lewis acids in creating substituted cyclic systems that could be precursors or analogues.

The table below highlights examples of Lewis acid-catalyzed reactions relevant to the synthesis of phenylacetic acid derivatives.

Lewis AcidReactantsTransformationKey FeatureReference
Mg(ClO₄)₂ or Cu(OTf)₂Carboxylic acid, Dialkyl dicarbonateDecarboxylative esterificationHigh efficiency at room temperature organic-chemistry.org
BF₃·Et₂O3-Methoxycarbonylcatechol, IndoleNucleophilic additionRegioselective control jst.go.jp
MeAlCl₂4-Aza-1,7-dieneEne cyclisationHigh diastereoselectivity nih.gov

Regioselective Synthesis of 3,4-Diethyloxy Substitution Patterns

Achieving the specific 3,4-diethyloxy substitution pattern on the phenyl ring is a critical challenge in the synthesis of the target compound. This requires precise control over the regioselectivity of the etherification reactions, typically starting from a catechol (1,2-dihydroxybenzene) precursor.

The O-methylation of catechol to produce guaiacol (B22219) and veratrole using dimethyl carbonate over aluminophosphate catalysts has been studied, providing insights into the factors governing regioselectivity. mdpi.com The catalyst's acid-base properties and the reaction conditions significantly influence the product distribution. mdpi.com While this study focuses on methylation, the principles can be extended to ethylation. The cooperative effect of medium acid and base sites on the catalyst was found to be crucial for high catechol conversion. mdpi.com

Enzyme-catalyzed reactions offer another avenue for regioselective functionalization. For example, 3,4-dihydroxybenzoic acid decarboxylases (AroY) have been used for the para-carboxylation of catechols. researchgate.net This highlights the potential of biocatalysis to achieve high regioselectivity in modifying the catechol ring.

Oxidative functionalization of catechol derivatives also provides a method for regioselective substitution. The use of phenyliodine(III) diacetate (PIDA) can generate an ortho-benzoquinone intermediate, which then undergoes regioselective nucleophilic addition. jst.go.jp The substitution pattern of the initial catechol can direct the position of the incoming nucleophile. jst.go.jp

A general approach to 3,4-disubstituted phenylacetic acids has been described starting from 2-halo-C₁-C₄-alkylthiobenzene derivatives. google.comgoogle.com This indicates that the desired substitution pattern can be installed early in the synthetic sequence, followed by the elaboration of the acetic acid side chain.

Yield Optimization and Reaction Condition Analysis in this compound Synthesis

Optimizing the yield and reaction conditions is paramount for the practical synthesis of this compound. This involves a systematic evaluation of various parameters such as temperature, solvent, catalyst loading, and reaction time.

In the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride, a detailed analysis of reaction conditions revealed that temperature plays a crucial role. researchgate.net The yield of 2,4-dichlorophenylacetic acid increased as the temperature was raised from 60 °C to 80 °C, but then decreased at higher temperatures. researchgate.net The choice of solvent also had a significant impact, with xylene proving to be superior to other solvents like diphenyl ether or isoamyl alcohol in that particular system. researchgate.net

The stability and activity of catalysts are also key factors. In the O-methylation of catechol, the catalyst's calcination temperature was found to influence its performance over time. mdpi.com A catalyst calcined at 475 °C showed excellent and stable catechol conversion over an extended period. mdpi.com

The hydrolysis of the nitrile group in a precursor like 3,4-diethoxybenzyl cyanide is a common final step. The conditions for this hydrolysis need to be carefully controlled to maximize the yield of the carboxylic acid and minimize the formation of byproducts like the corresponding amide. orgsyn.orgorgsyn.org The use of a mixture of sulfuric acid, water, and glacial acetic acid has been reported as a modified and effective procedure for the hydrolysis of benzyl cyanide. orgsyn.org

A study on the synthesis of 2,4-dichlorophenylacetic acid via carbonylation provides a concrete example of yield optimization through the systematic variation of reaction parameters.

Effect of Temperature on the Yield of 2,4-Dichlorophenylacetic Acid researchgate.net

EntryTemperature (°C)Conversion (%)Yield (%)
1609179
2709483
3809995
4909686
51009283
61204636

Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 20 h.

Effect of Solvent on the Yield of 2,4-Dichlorophenylacetic Acid researchgate.net

EntrySolventConversion (%)Yield (%)
1DMB9995
2Diphenyl ether9462
3Isoamyl alcohol6643
4DMF4635

Reaction conditions: 2,4-DCBC (0.01 mol), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 80 °C, 20 h.

These examples underscore the importance of meticulous optimization of each reaction step to ensure an efficient and high-yielding synthesis of this compound.

Computational and Theoretical Investigations of 3,4 Diethyloxy Phenylacetic Acid

Quantum Chemical Methodologies Applied to Phenylacetic Acid Systems

Quantum chemical methods are fundamental tools for solving the Schrödinger equation to determine the energies and properties of molecules. nih.gov These methods vary in accuracy and computational cost, offering a range of options for studying systems like phenylacetic acid derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widespread quantum mechanical approach for investigating organic molecules, balancing computational cost with accuracy. arxiv.org It is based on the principle that the electronic energy of a ground state molecule is uniquely determined by its electron density. arxiv.org Hybrid functionals, such as the popular B3LYP, which combines different exchange and correlation functionals, have proven to be highly accurate for a vast number of organic compounds. arxiv.orggoogle.com

DFT is extensively used to explore the electronic properties, reactivity, and acidity of substituted phenylacetic acids. niscpr.res.in For instance, a detailed DFT study on 2-(2-halophenyl)acetic acids (where the halogen is fluorine, chlorine, or bromine) at the B3LYP/6-311++G** level of theory has provided significant insights into how substituents affect the molecule. niscpr.res.in The calculations can determine various reactivity descriptors, both global (applying to the molecule as a whole) and local (specific to atoms or functional groups). niscpr.res.iniaea.org

Global reactivity descriptors calculated via DFT provide a quantitative measure of a molecule's stability and reactivity. These values for halogenated phenylacetic acids show clear trends related to the nature of the halogen substituent.

Table 1: Calculated Global Reactivity Descriptors for Halogenated Phenylacetic Acids

Descriptor Fluoro-PAA Chloro-PAA Bromo-PAA Phenylacetic Acid (PAA)
Total Energy (Hartree) -686.03 -1015.82 -3131.54 -586.41 niscpr.res.in
Dipole Moment (Debye) 3.31 D 3.65 D 3.66 D 1.53 D niscpr.res.in
Hardness (η) (eV) 4.02 3.82 3.67 4.41 niscpr.res.in
Electronegativity (χ) (eV) -3.75 -3.95 -4.01 -3.42 niscpr.res.in
Electrophilicity (ω) (eV) 1.74 2.04 2.19 1.33 niscpr.res.in

Source: Srivastava et al., Indian Journal of Pure & Applied Physics, 2014. niscpr.res.in

These calculations demonstrate that halogen substitution increases the dipole moment compared to the parent phenylacetic acid, indicating an increase in polarization. niscpr.res.in Furthermore, DFT can be used to calculate acidity (pKa values), showing, for example, that 2-chloro-phenylacetic acid is predicted to be more acidic than its fluoro- and bromo- counterparts. niscpr.res.in DFT studies on other related systems, such as phenylacetate (B1230308) substrates, have also been used to reveal the origins of reaction selectivity in catalytic processes. acs.org

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wayne.edu While HF accounts for the exchange energy resulting from the antisymmetry of the wavefunction, it neglects the effects of electron correlation, which is the interaction between the motions of individual electrons. youtube.comgoogle.com

To improve upon HF, a variety of post-Hartree-Fock methods have been developed. These methods explicitly add electron correlation, providing more accurate results at a higher computational cost. youtube.com Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method that often yields significantly better results than HF. wayne.edugoogle.com

Configuration Interaction (CI): CI methods construct the wavefunction as a linear combination of the HF determinant and determinants generated by exciting electrons from occupied to virtual orbitals. google.com Including all possible excited determinants gives the exact solution within the chosen basis set (Full CI), but is computationally prohibitive for all but the smallest molecules.

Coupled Cluster (CC) Theory: CC theory provides a size-consistent and accurate way to include electron correlation and is often considered the 'gold standard' for calculations on small to medium-sized molecules. youtube.com

These methods are crucial for obtaining highly accurate molecular properties, such as force constants and vibrational frequencies. wayne.eduresearchgate.net For example, the analytical first and second derivatives of the energy with respect to atomic positions can be calculated, leading to precise predictions of molecular force fields. wayne.eduresearchgate.net While specific post-HF studies on 3,4-diethoxyphenylacetic acid are not prominent, these techniques have been applied to a wide range of molecules to provide benchmark results. scilit.comnih.gov

Molecular Mechanics (MM) and Hybrid QM/MM Approaches

For very large molecular systems, such as an enzyme-substrate complex, full quantum mechanical calculations are often computationally infeasible. In these cases, molecular mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net

MM methods use classical physics and empirical force fields to calculate the potential energy of a system. A force field is a collection of parameters and equations that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov

Hybrid QM/MM methods provide a powerful compromise by partitioning the system into two regions. nih.gov The chemically active core of the system (e.g., the substrate and key active site residues of an enzyme) is treated with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is treated with a computationally cheaper MM force field. youtube.comresearchgate.net This approach allows for the study of reactions in complex biological environments. youtube.com For instance, QM/MM simulations have been instrumental in elucidating the catalytic mechanisms of enzymes like chorismate mutase and glycoside hydrolases. arxiv.orgscispace.com The QM/MM approach can capture the electronic changes of a reaction while embedding it in the dynamic and electrostatic environment of the full biological system. youtube.com

Electronic Structure Analysis

Analyzing the electronic structure of a molecule provides fundamental information about its charge distribution, reactivity, and spectroscopic properties. For 3,4-diethoxyphenylacetic acid, this analysis reveals how the ethoxy and acetic acid groups influence the phenyl ring.

Charge Density Distributions

The charge density distribution describes how electron density is spread throughout a molecule. It can be determined experimentally from high-resolution X-ray diffraction or calculated theoretically. chemrxiv.orgmdpi.com This distribution is key to understanding intermolecular interactions, electrostatic potential, and chemical reactivity. nih.gov

The molecular electrostatic potential (MESP) is a particularly useful tool derived from the charge density. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Atomic charges are another way to condense charge density information. A study correlating calculated atomic charges with experimental pKa values for a set of carboxylic acids, including the parent phenylacetic acid, found a strong linear relationship. The analysis showed that using Natural Population Analysis (NPA) charges provided a better correlation than Mulliken or Löwdin charges. The charge on the carboxylate oxygen atoms is indicative of the strength of the conjugate base; a more negative charge implies a stronger base and thus a weaker acid.

Table 2: Correlation of Calculated Oxygen Charge with Experimental pKa for Phenylacetic Acid

Property Value
Experimental pKa 4.31
Calculated pKa (NPA charge) 4.37
Highest Oxygen NPA Charge (a.u.) -0.796

Source: Aholic et al., ChemRxiv, 2019.

This type of analysis could be directly applied to 3,4-diethoxyphenylacetic acid to predict how the electron-donating ethoxy groups affect the acidity of the carboxylic acid function.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity and selectivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. niscpr.res.in The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them.

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial descriptors of molecular reactivity and stability. niscpr.res.in A small HOMO-LUMO gap generally implies high reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. niscpr.res.in DFT calculations are commonly used to determine these orbital energies.

For substituted phenylacetic acids, the nature of the substituent significantly influences the FMOs. niscpr.res.in

Table 3: Calculated Frontier Orbital Energies for Halogenated Phenylacetic Acids

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Fluoro-PAA -7.77 0.27 8.04
Chloro-PAA -7.77 0.13 7.64
Bromo-PAA -7.68 0.34 7.34
Phenylacetic Acid (PAA) -7.83 1.00 8.83

Source: Srivastava et al., Indian Journal of Pure & Applied Physics, 2014. niscpr.res.in

The data show that halogen substitution generally lowers the HOMO-LUMO gap compared to the parent phenylacetic acid, suggesting an increase in reactivity. niscpr.res.in An FMO analysis of 3,4-diethoxyphenylacetic acid would likely show that the electron-donating ethoxy groups raise the energy of the HOMO, which would influence its reactivity as a nucleophile and its interaction with biological targets.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for understanding how molecules interact and for predicting sites of chemical reactivity. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color gradient. researchgate.net Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwuxiapptec.com

For 3,4-diethyloxy phenylacetic acid, the MEP map would highlight several key features:

Negative Potential: The most significant regions of negative potential are expected to be localized around the oxygen atoms. This includes the two oxygen atoms of the carboxylic acid group and the two oxygen atoms of the ethoxy groups. These areas are rich in electrons and represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential: The most positive electrostatic potential is anticipated to be centered on the acidic hydrogen atom of the carboxyl group. wuxiapptec.com This high positive value indicates its strong propensity to be donated as a proton, which is consistent with its acidic nature. The hydrogen atoms on the ethyl groups and the aromatic ring would exhibit moderately positive potential.

This distribution of charge is crucial for predicting the molecule's intermolecular interactions and its binding behavior with biological targets.

Table 1: Predicted Electrostatic Potential (ESP) Maxima and Minima for Key Regions of this compound Note: These are hypothetical values based on principles of computational chemistry for illustrative purposes.

Molecular Region Predicted ESP Value Range (kcal/mol) Implication
Carboxylic Acid Hydrogen (H of -OH) > +40 Highly acidic, primary site for deprotonation
Carbonyl Oxygen (O of C=O) < -35 Strong hydrogen bond acceptor, site for electrophilic attack
Ether Oxygen Atoms (-OCH2CH3) -25 to -35 Hydrogen bond acceptor, site for electrophilic interaction

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy groups and the acetic acid side chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of the molecule.

Computational studies on analogous molecules, such as 3,4-dihydroxyphenylacetic acid (DOPAC), have shown the existence of multiple stable conformers. nih.gov For DOPAC, quantum chemical calculations identified thirteen unique conformers, with the acetic acid side chain oriented out of the plane of the aromatic ring. nih.gov A similar situation is expected for this compound, where the primary determinants of conformational preference would be the dihedral angles involving the C-C bond of the side chain and the C-O bonds of the ethoxy groups. The larger steric hindrance of the ethyl groups compared to hydroxyl groups would likely influence the rotational barriers and the specific geometries of the low-energy conformers.

Theoretical Reactivity Prediction

Investigation of Aromatic Substitution Mechanisms

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution can be predicted using theoretical methods. The two ethoxy groups are electron-donating and are known as activating groups, which increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the C3-ethoxy group.

Position C5: Para to the C2-ethoxy group and ortho to the C4-ethoxy group.

Position C6: Ortho to the C3-ethoxy group and meta to the C4-ethoxy group.

Theoretical calculations of Fukui functions or the mapping of the electrostatic potential can quantify the reactivity of these sites. It is predicted that positions 2 and 5 would be the most nucleophilic and therefore the most reactive towards electrophiles, due to the combined activating effect of the two ethoxy groups. Position 6 would be slightly less reactive. Steric hindrance from the adjacent acetic acid side chain and the ethoxy groups would also play a role in determining the final product distribution.

Table 2: Predicted Relative Reactivity for Electrophilic Aromatic Substitution

Position on Aromatic Ring Directing Influence Predicted Reactivity Rank Rationale
C5 Ortho to C4-OEt, Para to C3-OEt 1 (Most Reactive) Strong electronic activation from both ethoxy groups.
C2 Ortho to C3-OEt, Meta to C4-OEt 2 Strong activation from one group, but potential steric hindrance.

Prediction of Reaction Pathways and Transition States

Quantum chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. This involves calculating the energies of the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For a reaction involving this compound, such as the esterification of its carboxylic acid group, computational methods can be used to model the reaction pathway. By locating the transition state structure, researchers can gain detailed insight into the bond-making and bond-breaking processes. This knowledge is fundamental for understanding reaction mechanisms and for optimizing reaction conditions to favor the desired products.

Spectroscopic Parameter Prediction using Quantum Chemistry (e.g., NMR, IR)

Quantum chemical calculations are now routinely used to predict spectroscopic parameters with a high degree of accuracy. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and for confirming molecular structures.

NMR Spectroscopy: Theoretical methods can calculate the nuclear magnetic shielding tensors for each atom, which are then converted into the familiar chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. Comparing the calculated shifts with experimental data can provide unambiguous structural assignment. For this compound, calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the two non-equivalent ethyl groups, the methylene protons of the acetic acid side chain, and the various carbon atoms.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule's infrared (IR) spectrum can also be calculated. These calculations help in assigning the observed absorption bands to specific molecular vibrations. For this molecule, key predicted vibrations would include the characteristic O-H stretch of the carboxylic acid, the strong C=O stretch of the carbonyl group, C-O stretching vibrations of the ether and acid functionalities, and various C-H and aromatic ring vibrations.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Role of 3,4 Diethyloxy Phenylacetic Acid in Advanced Organic Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 3,4-diethyloxy phenylacetic acid in organic chemistry is as an intermediate, a molecular stepping-stone that is converted into more complex and often more valuable molecules. chemimpex.com Its bifunctional nature, possessing both a carboxylic acid group and an activated aromatic ring, allows for a wide range of chemical transformations.

Researchers utilize this compound as a starting point for synthesizing intricate molecular architectures. chemimpex.com It is particularly noted for its application in the development of pharmaceutical compounds, where it serves as a precursor for certain anti-inflammatory and analgesic agents. chemimpex.com The diethoxy-substituted phenyl ring is a key feature that can be carried through a synthetic sequence to become part of the final active pharmaceutical ingredient. Beyond pharmaceuticals, it is also explored as an intermediate in the formulation of agrochemicals, such as potential herbicides or plant growth regulators. chemimpex.com

Building Block for Specialty Chemicals and Fine Chemicals

In the parlance of industrial and medicinal chemistry, a "building block" is a readily available molecule with specific functional groups that can be efficiently incorporated into a larger synthetic scheme. abcr.com this compound fits this description perfectly and is classified as such by chemical suppliers. tcichemicals.com

It functions as a synthesis building block for producing a variety of organic molecules, particularly specialty chemicals used in research and development. chemimpex.comabcr.com The pharmaceutical industry, for instance, employs libraries of such building blocks to screen for new drug candidates. abcr.com The presence of the carboxylic acid and ether functional groups allows it to be linked with other molecules through common reactions to create diverse structures. chemimpex.comabcr.com Its availability from various suppliers underscores its role as a fundamental component for chemists engaged in creating novel compounds. chemexper.com

Precursor for Functional Materials (e.g., liquid crystals, polymers)

The applications of this compound extend beyond pharmaceuticals and into the realm of material science. It is investigated as a precursor and additive for functional polymers. chemimpex.com When incorporated into polymer formulations, it can modify the material's bulk properties. chemimpex.com Research has explored its potential to enhance characteristics like flexibility and durability, which are critical for many industrial applications. chemimpex.com The ability of this molecule to alter and improve the performance of polymeric materials makes it a subject of interest for creating advanced plastics and other composites. chemimpex.com

Methodologies for Incorporating this compound into Larger Structures

The incorporation of the this compound moiety into more complex structures relies on established and modern synthetic organic chemistry methodologies. The carboxylic acid group is the most common reaction site, enabling several key transformations:

Amidation: Reacting the acid with an amine to form an amide bond, a fundamental linkage in many biologically active molecules.

Esterification: Converting the acid into an ester by reacting it with an alcohol.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further reactions.

More advanced, multi-step strategies are used to build highly complex molecules. For example, a synthetic route might involve protecting the carboxylic acid group, performing reactions on the aromatic ring, and then deprotecting the acid. A relevant multi-step synthesis for creating complex phenylacetic acid derivatives involves Suzuki-Miyaura coupling to add new aromatic rings, followed by functional group manipulations to yield the final product. mdpi.com Another modern approach is the use of multicomponent reactions, where several starting materials, potentially including a derivative of phenylacetic acid, are combined in a single step to efficiently generate complex heterocyclic systems. mdpi.comnih.gov

The table below summarizes key synthetic methodologies that can be applied to incorporate the compound into larger structures.

Methodology Reactant Functional Group Transformation Resulting Linkage/Structure
AmidationAmine (R-NH₂)Carboxylic Acid → Amide-C(O)NH-R
EsterificationAlcohol (R-OH)Carboxylic Acid → Ester-C(O)O-R
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)C-H or C-Halogen → C-CPhenyl-Aryl
HydrolysisWater (H₂O) with Acid/Base CatalystAmide/Ester/Nitrile → Carboxylic Acid-C(O)OH

Catalytic Applications in Synthetic Transformations

Based on available research, this compound is primarily used as a substrate or building block in reactions that are often facilitated by a catalyst, rather than acting as a catalyst itself. chemimpex.commdpi.com For instance, palladium-catalyzed cross-coupling reactions are a common method for linking building blocks like phenylacetic acid derivatives to other molecules. abcr.commdpi.com In these cases, the compound is one of the reactants being transformed, not the agent causing the transformation. There is currently no significant body of evidence to suggest that this compound possesses inherent catalytic activity for synthetic transformations.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing 3,4-diethyloxyphenylacetic acid?

  • Synthesis : The compound is synthesized via alkylation of 3,4-dihydroxyphenylacetic acid using ethylating agents like ethyl bromide or diethyl sulfate under basic conditions. Purification typically involves recrystallization from ethanol or column chromatography .
  • Characterization : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the ethyloxy substituents and acetic acid backbone.
  • Mass spectrometry (e.g., EI-MS) to verify molecular weight (224.253 g/mol) and fragmentation patterns .
  • FTIR to identify functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for ethyloxy groups) .

Q. How is 3,4-diethyloxyphenylacetic acid used as an intermediate in pharmaceutical research?

  • The compound serves as a precursor for synthesizing bioactive molecules, including dopamine receptor ligands and anti-inflammatory agents. Its ethyloxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Methodologically, it is often coupled with amines or alcohols via carbodiimide-mediated reactions to generate esters or amides .

Q. What are the key stability considerations for storing 3,4-diethyloxyphenylacetic acid?

  • The compound is stable under inert conditions but sensitive to hydrolysis in acidic/basic environments. Store at 2–8°C in airtight containers with desiccants. Avoid prolonged exposure to light, as aryl ethers may undergo photodegradation .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of 3,4-diethyloxyphenylacetic acid?

  • Triplet-state energy calculations leverage density functional theory (DFT) to model electronic transitions. By comparing with phenylacetic acid derivatives (e.g., benzoic acid), the triplet energy (E_T) can be derived using experimental X values (energy differences between parent and substituted compounds). For example, X = 1.8 kK for benzoic acid analogs suggests similar trends for ethyloxy-substituted derivatives .
  • TD-DFT simulations optimize excited-state geometries and predict UV-Vis absorption spectra, aiding in designing light-sensitive prodrugs .

Q. What experimental strategies resolve contradictions in enzymatic interaction data for 3,4-diethyloxyphenylacetic acid?

  • Enzyme kinetics : Use purified phenylacetate-CoA ligase to measure substrate affinity (K_m) and catalytic efficiency (k_cat). Discrepancies in reported activities may arise from assay conditions (pH, cofactors). Standardize protocols using Tris-HCl buffer (pH 7.5) and 2 mM ATP .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing competitive inhibition from allosteric modulation .

Q. How does 3,4-diethyloxyphenylacetic acid influence gut microbiota-derived metabolites?

  • Metabolomic profiling : In vitro fecal fermentation models coupled with LC-MS/MS can track its microbial degradation to 3,4-dihydroxyphenylacetic acid. Compare metabolite levels under anaerobic vs. aerobic conditions to assess oxygen-sensitive pathways .
  • Mechanistic insight : The ethyloxy groups resist early-stage microbial dealkylation, delaying conversion to protocatechuic acid derivatives. This property is critical for studying delayed-release drug formulations .

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